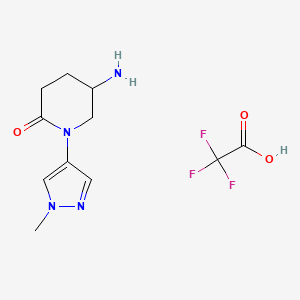

5-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trifluoroacetic acid is a chemical compound with the CAS Number: 2137994-21-7 . It has a molecular weight of 308.26 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of compounds similar to 5-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trifluoroacetic acid often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis

The InChI code for the compound is 1S/C9H14N4O.C2HF3O2/c1-12-6-8 (4-11-12)13-5-7 (10)2-3-9 (13)14;3-2 (4,5)1 (6)7/h4,6-7H,2-3,5,10H2,1H3; (H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .Chemical Reactions Analysis

5-amino-pyrazoles, which are part of the structure of the compound, are known to participate in a variety of chemical reactions . These reactions can lead to the formation of diverse heterocyclic compounds, including poly-substituted heterocyclic compounds and fused heterocyclic compounds .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 308.26 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Scientific Research Applications

- Antiparasitic Agents : Researchers have explored the antileishmanial and antimalarial potential of this compound. In particular, it exhibits potent in vitro antipromastigote activity, making it a promising candidate for combating parasitic diseases .

- Targeting Tumor Microenvironment : The compound’s interaction with the colony stimulating factor-1 receptor (CSF-1R) has been investigated for glioblastoma multiforme treatment. Pharmacologically targeting tumor-associated macrophages and microglia using CSF-1R inhibitors is an innovative therapeutic strategy .

- Enhanced Structural and Optical Performance : Recent studies have demonstrated that novel derivatives of this compound exhibit improved structural and optical properties. These findings could have implications in optoelectronic devices and materials engineering .

- Molecular Simulation Studies : Computational investigations have revealed that compound 13 (a derivative) interacts favorably with the active site of LmPTR1, an enzyme involved in Leishmania parasite survival. This suggests potential as an enzyme inhibitor .

- Carbon-11 Labeling : Researchers have evaluated carbon-11 labeled derivatives of this compound for positron emission tomography (PET) imaging. These radiopharmaceuticals could aid in diagnosing and monitoring diseases .

Medicinal Chemistry and Drug Development

Materials Science and Optoelectronics

Chemical Biology and Enzyme Inhibition

Biomedical Imaging and Radiopharmaceuticals

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and washing hands and face thoroughly after handling .

Future Directions

5-amino-pyrazoles, which are part of the structure of the compound, are considered promising functional reagents . They are highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry . Future research may focus on exploring these applications further and developing new synthetic methods for these compounds .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 5-amino-pyrazoles, have been used as versatile synthetic building blocks in the synthesis of various organic molecules . These molecules often have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

It’s worth noting that 5-amino-pyrazoles, which share a similar structure, have been used in a variety of synthetic approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These reactions often result in the formation of diverse heterocyclic scaffolds .

Biochemical Pathways

Compounds with similar structures, such as 5-amino-pyrazoles, have been used to construct diverse heterocyclic or fused heterocyclic scaffolds . These scaffolds are often found in many essential drugs and renewable resources .

Pharmacokinetics

A compound with a similar structure, “5-amino-n-(1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3”, displayed attractive lead-like properties such as low molecular weight, high ligand binding efficiency, and moderate cell permeability .

Result of Action

Compounds with similar structures have been used in the synthesis of various organic molecules, which often have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Action Environment

It’s worth noting that the synthesis of similar compounds often involves the optimization of several factors, such as ph, temperature, and reaction time .

properties

IUPAC Name |

5-amino-1-(1-methylpyrazol-4-yl)piperidin-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O.C2HF3O2/c1-12-6-8(4-11-12)13-5-7(10)2-3-9(13)14;3-2(4,5)1(6)7/h4,6-7H,2-3,5,10H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXUKEXSYBRTKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2CC(CCC2=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-dimethylphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2905144.png)

![N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide](/img/structure/B2905153.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/no-structure.png)

![N,N'-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide]](/img/structure/B2905158.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2905161.png)